molecular formula C27H44O4 B1671533 Gitogenin CAS No. 511-96-6

Gitogenin

Cat. No. B1671533
CAS RN: 511-96-6
M. Wt: 432.6 g/mol
InChI Key: FWCXELAAYFYCSR-RYKNUXCGSA-N
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Description

Gitogenin is a crystalline steroid sapogenin C27H44O4 obtained especially by hydrolysis of gitonin .


Synthesis Analysis

Gitogenin has been identified in the saponins of Achyranthes aspera and Cissus quadrangularis. The separation of filtered plant extracts as well as a mixture of authentic standard saponin samples of Gitogenin was done within 25 minutes .


Molecular Structure Analysis

The molecular formula of Gitogenin is C27H44O4 and its molecular weight is 432.65 . The standard InChI of Gitogenin is InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Gitogenin .

Scientific Research Applications

Cardiovascular Research

Gitogenin has been studied for its potential in treating cardiovascular diseases. Research indicates that gitogenin can lower blood pressure by inducing vasodilation and influencing cardiac function . It acts on vascular M3 and cardiac M2 receptors, showing selectivity for M2, which could be clinically significant for managing hypertension .

Anti-inflammatory Applications

Gitogenin exhibits anti-inflammatory properties, making it a candidate for treating inflammatory conditions. It has been found to suppress the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response .

Analgesic Effects

The analgesic effects of gitogenin are promising for pain management. Studies suggest that it can inhibit the synthesis of pain-inducing chemicals in the body, providing relief from discomfort without the side effects associated with traditional painkillers .

Antibacterial Activity

Gitogenin has shown potential as an antibacterial agent. It has been reported to exhibit strong binding affinity against ribosome recycling factor (RRF), which is essential for bacterial protein synthesis. This action can inhibit the growth of bacteria, presenting a possible use in combating antibiotic-resistant strains .

Phytochemistry and Quality Control

In phytochemistry, gitogenin is identified as a valuable saponin with applications in quality control of herbal medicines. Its presence and concentration can serve as a marker for the standardization and quality assessment of medicinal plant extracts .

Pharmacological Potential

Gitogenin’s pharmacological potential extends to various therapeutic effects. It has been implicated in the treatment of disorders such as diabetes, cancer, and hormonal imbalances due to its diverse biological activities .

Mechanism of Action

Target of Action

Gitogenin, a steroidal saponin, has been identified to selectively inhibit UDP-glucuronosyltransferase 1A4 (UGT1A4) . UGT1A4 is an enzyme involved in the metabolism of various endogenous and exogenous compounds. It plays a crucial role in the detoxification and elimination of potentially harmful xenobiotics and endobiotics from the body . Gitogenin also inhibits the enzyme α-glucosidase , which is involved in carbohydrate digestion .

Mode of Action

Gitogenin interacts with its targets, UGT1A4 and α-glucosidase, by binding to their active sites, thereby inhibiting their activities . This interaction results in changes in the metabolic processes involving these enzymes .

Biochemical Pathways

The inhibition of UGT1A4 by Gitogenin affects the glucuronidation pathway, a major phase II metabolic pathway. This could potentially alter the metabolism and clearance of various drugs and endogenous compounds that are substrates of UGT1A4 . The inhibition of α-glucosidase affects the carbohydrate digestion pathway, potentially slowing down the breakdown and absorption of carbohydrates .

Result of Action

The inhibition of UGT1A4 and α-glucosidase by Gitogenin can result in various molecular and cellular effects. For instance, the inhibition of UGT1A4 could potentially affect the clearance of certain drugs, leading to changes in their therapeutic effects and toxicity profiles . The inhibition of α-glucosidase could slow down carbohydrate digestion, which might be beneficial in managing postprandial hyperglycemia in diabetic patients .

Safety and Hazards

Gitogenin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXELAAYFYCSR-RYKNUXCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023656
Record name Gitogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gitogenin

CAS RN

511-96-6
Record name Gitogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gitogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gitogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GITOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ZMY8IH51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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